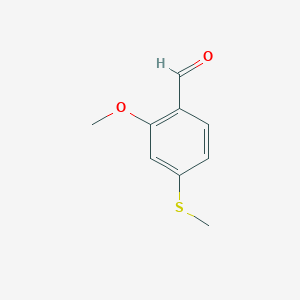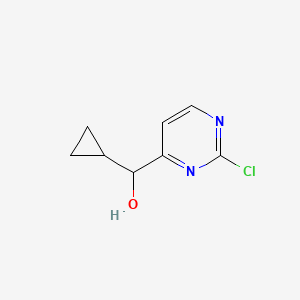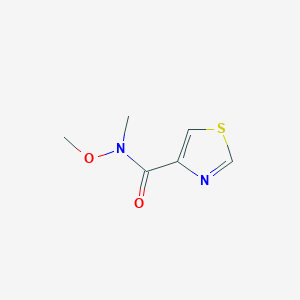
2-methoxy-4-(methylsulfanyl)benzaldehyde
Vue d'ensemble
Description
2-methoxy-4-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with methylthiobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized catalysts and optimized reaction conditions to ensure high efficiency and yield. For example, the SZTA catalyst, prepared by mixing titanium tetrachloride (TiCl4) and zirconium oxychloride (ZrOCl2-8H2O), can be used in an autoclave with thioanisole to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-methoxy-4-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzaldehyde
- 4-(Methylthio)benzaldehyde
- 2-Methoxybenzaldehyde
Uniqueness
2-methoxy-4-(methylsulfanyl)benzaldehyde is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can influence its behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-6H,1-2H3 |
Clé InChI |
REXVKPKYKSEXRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)SC)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)




![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)
![4-Hydroxy-5-(imino(phenyl)methyl)-1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B8639715.png)



![N-[4-(Hydroxymethyl)benzyl]acetamide](/img/structure/B8639735.png)
